2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide

Catalog No.
S12882374
CAS No.
M.F
C27H27N5O7S2
M. Wt
597.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidany...

Product Name

2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide

IUPAC Name

2-[[4-[(2-amino-2-oxoethyl)-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-aminophenyl)sulfonylamino]acetamide

Molecular Formula

C27H27N5O7S2

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C27H27N5O7S2/c1-39-19-8-12-21(13-9-19)41(37,38)32(17-27(30)34)25-15-14-24(22-4-2-3-5-23(22)25)31(16-26(29)33)40(35,36)20-10-6-18(28)7-11-20/h2-15H,16-17,28H2,1H3,(H2,29,33)(H2,30,34)

InChI Key

DFIZGWXPFCOCFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C3=CC=CC=C32)N(CC(=O)N)S(=O)(=O)C4=CC=C(C=C4)N

2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as sulfonyl, amino, and naphthalene moieties. This compound is notable for its potential applications in medicinal chemistry, particularly as a candidate for therapeutic agents targeting specific biological pathways.

The chemical reactivity of this compound is largely influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
  • Condensation Reactions: The amino groups can engage in condensation reactions with carbonyl compounds, leading to the formation of imines or amides.
  • Redox Reactions: The presence of the azanyl and oxidanylidene groups suggests potential redox activity, which may be exploited in various synthetic pathways.

Research indicates that compounds with similar structural characteristics exhibit significant biological activities, including:

  • Anticancer Properties: Many sulfonamide derivatives have been reported to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity: Compounds with sulfonamide groups are known for their antibacterial properties, often used in the treatment of bacterial infections.
  • Tyrosine Kinase Inhibition: Some studies suggest that similar compounds may act as inhibitors of tyrosine kinases, which are crucial in signaling pathways related to cancer and other diseases .

The synthesis of 2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide can involve several methods:

  • Multi-step Synthesis: This approach typically starts with simpler precursors that undergo sequential reactions to build up the complex structure. For instance, coupling reactions involving sulfonamides and naphthalene derivatives can be utilized.
  • Solid-phase Synthesis: This method allows for the rapid assembly of the compound on a solid support, facilitating purification and characterization.
  • Microwave-assisted Synthesis: Utilizing microwave radiation can significantly enhance reaction rates and yields in the synthesis of complex organic molecules .

The compound holds promise in various fields:

  • Pharmaceutical Development: Its potential as a drug candidate for cancer therapy and antimicrobial applications is significant.
  • Chemical Probes: It may serve as a chemical probe to study biological processes involving specific enzymes or receptors.
  • Material Science: Due to its unique structural properties, it could be explored for use in advanced materials or nanotechnology applications.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Potential areas of investigation include:

  • Enzyme Inhibition Assays: Evaluating its effectiveness against specific enzymes such as tyrosine kinases or other relevant targets.
  • Binding Affinity Studies: Assessing how well the compound binds to target proteins using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Studies: Investigating its effects on cell viability and proliferation in various cancer cell lines to determine therapeutic efficacy .

Several compounds share structural similarities with 2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide. Below is a comparison highlighting their uniqueness:

Compound NameKey FeaturesBiological Activity
4-AminobenzenesulfonamideSimple sulfonamide structureAntibacterial
N-(4-Methoxyphenyl)acetamideContains methoxy groupAnalgesic properties
2-AzanylbenzothiazoleHeterocyclic structureAnticancer activity
4-Methoxy-N-(naphthalenesulfonyl)anilineNaphthalene and sulfonamide linkagePotential enzyme inhibitor

The uniqueness of 2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide lies in its complex multi-functional structure that combines multiple pharmacophores, potentially enhancing its biological activity compared to simpler analogs.

XLogP3

1.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

597.13519056 g/mol

Monoisotopic Mass

597.13519056 g/mol

Heavy Atom Count

41

Dates

Modify: 2024-08-10

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